A Technical Guide to Tert-butyl 2-amino-5-methylpyridine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Tert-butyl 2-amino-5-methylpyridine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a nucleophilic amino group, a sterically hindered ester, and a decorated pyridine core, makes it a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with mechanistic insights, detailed analytical characterization, and its strategic application in modern pharmaceutical research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Structural Properties
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a polyfunctional heterocyclic compound. The core structure is a pyridine ring, which is a common scaffold in many biologically active molecules due to its ability to act as a bioisostere of a phenyl ring while offering improved solubility and metabolic properties. The key functional groups—a primary amine at the 2-position, a tert-butyl ester at the 4-position, and a methyl group at the 5-position—provide distinct chemical handles for synthetic diversification.
The CAS number for this compound is 2248375-50-8[1]. A summary of its key properties is presented in Table 1.
| Property | Value | Source / Method |
| CAS Number | 2248375-50-8 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Calculated |
| Molecular Weight | 224.26 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water | Predicted based on structure |
Table 1: Core Physicochemical Properties.
Representative Synthetic Pathway and Mechanistic Considerations
The most logical precursor is 2-amino-5-methylnicotinic acid . The synthesis then becomes a straightforward esterification reaction.
Caption: Proposed synthesis via esterification.
Mechanistic Insight: This reaction is a classic example of a Steglich esterification.
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Carbodiimide Activation: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.
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Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent. It reacts with the O-acylisourea to form a more reactive DMAP-acylated intermediate. This step is crucial for esterifying the sterically hindered tert-butanol.
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Nucleophilic Attack: The tert-butanol alcohol then attacks the activated acyl group, forming the desired tert-butyl ester and releasing DMAP. The byproduct of the carbodiimide (e.g., dicyclohexylurea, DCU) is typically insoluble in the reaction solvent (like dichloromethane, DCM) and can be easily removed by filtration.
Why this approach? This method avoids harsh acidic conditions that could potentially lead to side reactions with the amino group. The use of coupling agents at mild temperatures (0 °C to room temperature) ensures high functional group tolerance and generally provides clean conversions.
Analytical Characterization
Confirmation of the structure would rely on a combination of spectroscopic methods. Based on the known spectral data of its constituent fragments, such as 2-amino-5-methylpyridine[5], a predicted ¹H NMR spectrum can be constructed.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 - 8.3 | s | 1H | H-6 (Py) | Deshielded by adjacent ring nitrogen. |
| ~ 7.3 - 7.5 | s | 1H | H-3 (Py) | Aromatic proton adjacent to the amino group. |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupole coupling and exchange; chemical shift is solvent-dependent. |
| ~ 2.2 - 2.4 | s | 3H | -CH₃ | Methyl group on the pyridine ring. |
| ~ 1.5 - 1.6 | s | 9H | -C(CH₃)₃ | Tert-butyl group protons, characteristically a sharp singlet. |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃).
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¹³C NMR: Would show 11 distinct carbon signals, with the ester carbonyl carbon appearing around 165-170 ppm and the quaternary carbon of the tert-butyl group around 80-85 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent [M+H]⁺ ion at approximately m/z 225.12.
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Infrared (IR) Spectroscopy: Would exhibit characteristic stretches for N-H bonds (around 3300-3500 cm⁻¹), C=O of the ester (around 1720-1740 cm⁻¹), and C=C/C=N bonds of the aromatic ring (around 1500-1600 cm⁻¹).
Applications in Research and Drug Development
The true value of tert-butyl 2-amino-5-methylpyridine-4-carboxylate lies in its utility as a versatile synthetic intermediate.
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Scaffold for Library Synthesis: The 2-amino group serves as a primary attachment point for diversification. It readily undergoes acylation, sulfonylation, reductive amination, and Buchwald-Hartwig or Ullmann coupling reactions to build libraries of novel compounds for high-throughput screening.
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Modulation of Physicochemical Properties: The tert-butyl ester is not just a synthetic handle; it significantly increases the lipophilicity of the molecule compared to the parent carboxylic acid. In drug design, this can enhance membrane permeability. The ester also functions as a protecting group that can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid for further functionalization or to serve as a key binding group in a final drug candidate.
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Bioisosteric Replacement: The pyridine core is a well-established bioisostere for a benzene ring. Its inclusion can improve metabolic stability, alter pKa, and introduce a hydrogen bond acceptor (the ring nitrogen) to engage with biological targets.
Experimental Protocol: N-Acylation of the 2-Amino Group
This protocol details a standard procedure for the acylation of tert-butyl 2-amino-5-methylpyridine-4-carboxylate, demonstrating its use as a nucleophilic building block. This process is self-validating, concluding with purification and characterization steps.
Caption: Standard workflow for N-Acylation.
Step-by-Step Methodology:
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Reaction Setup:
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To a dry, round-bottomed flask under a nitrogen atmosphere, add tert-butyl 2-amino-5-methylpyridine-4-carboxylate (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
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Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
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Cool the stirred solution to 0 °C using an ice-water bath.
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Reagent Addition:
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Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise via syringe over 5-10 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the acylation and prevent potential side reactions.
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Reaction Monitoring:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
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Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Extraction:
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Upon completion, dilute the reaction mixture with additional DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Causality: The NaHCO₃ wash quenches any remaining acyl chloride and neutralizes residual acid. The brine wash helps to remove water from the organic layer.
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Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification and Characterization:
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Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Combine the pure fractions and remove the solvent in vacuo to yield the final N-acylated product.
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Confirm the structure and purity of the isolated product using NMR and MS analysis.
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Safety and Handling
As with any laboratory chemical, tert-butyl 2-amino-5-methylpyridine-4-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) was not found, guidelines for analogous aminopyridine compounds should be followed.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Hazards: Substituted aminopyridines may cause skin, eye, and respiratory irritation. Some may be harmful if swallowed or absorbed through the skin. Always consult the specific SDS for any chemical before use.
Conclusion
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a high-value building block for chemical synthesis. Its strategically placed functional groups offer multiple avenues for molecular elaboration, making it an asset for generating novel compound libraries aimed at biological screening. Understanding its properties, synthesis, and handling is key to successfully incorporating this versatile intermediate into research and development programs.
References
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Chemsrc. (2025). 6-Methyl[2,3'-bipyridin]-6'-amine. Retrieved from [Link]
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- Chen, P., et al. (2014).
- Langer, T., et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US Patent 5,332,824A.
- Ito, K., et al. (2004). 5-methyl-2,2'-bipyridine. Organic Syntheses, 81, 187.
- Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E, 69(Pt 11), o1577–o1578.
- Tschitschibabin, A. E. (1948). 2-amino-5-methyl pyridine and process of making it. US Patent 2,456,379A.
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NextSDS. (n.d.). methyl 2-amino-5-methylpyridine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]
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Chemspace. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]
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